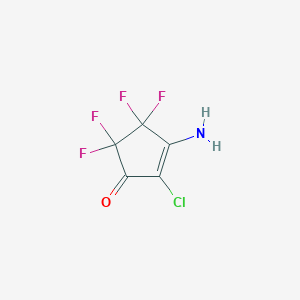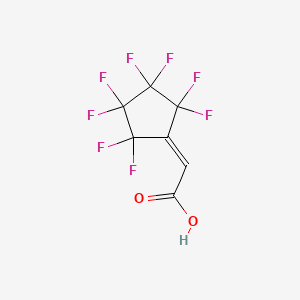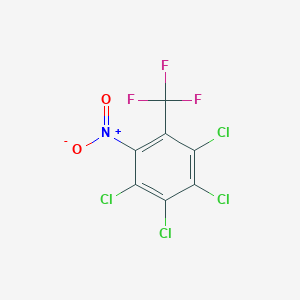
2,6-Dichloro-4-(trifluoromethylthio)phenyl isocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dichloro-4-(trifluoromethylthio)phenyl isocyanate (DCTP) is an organosulfur compound and a derivative of isocyanate. It is a colorless liquid with a pungent odor and is used in a variety of applications, including the synthesis of pharmaceuticals, agrochemicals, and polymers. DCTP is also used as a reagent in organic synthesis, and as an intermediate in the manufacture of other compounds.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 2,6-Dichloro-4-(trifluoromethylthio)phenyl isocyanate involves the reaction of 2,6-dichloro-4-(trifluoromethylthio)aniline with phosgene.
Starting Materials
2,6-dichloro-4-(trifluoromethylthio)aniline, Phosgene
Reaction
To a solution of 2,6-dichloro-4-(trifluoromethylthio)aniline in anhydrous dichloromethane, phosgene is added dropwise at 0°C., The reaction mixture is stirred at 0°C for 2 hours and then at room temperature for 12 hours., The solvent is evaporated under reduced pressure and the residue is purified by column chromatography to obtain 2,6-Dichloro-4-(trifluoromethylthio)phenyl isocyanate as a white solid.
Applications De Recherche Scientifique
2,6-Dichloro-4-(trifluoromethylthio)phenyl isocyanate has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and polymers. It has also been used as a reagent in organic synthesis, and as an intermediate in the manufacture of other compounds. In addition, it has been used in the synthesis of biologically active compounds, such as inhibitors of cyclooxygenase-2 (COX-2).
Mécanisme D'action
The mechanism of action of 2,6-Dichloro-4-(trifluoromethylthio)phenyl isocyanate involves its reaction with a nucleophile, such as a carboxylic acid, to form an isocyanate intermediate. This intermediate can then react with a variety of other molecules, such as alcohols and amines, to form the desired product.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2,6-Dichloro-4-(trifluoromethylthio)phenyl isocyanate are not well-studied. However, it has been reported to be a mild irritant to the skin and eyes, and may cause irritation to the respiratory tract if inhaled.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2,6-Dichloro-4-(trifluoromethylthio)phenyl isocyanate in laboratory experiments include its low cost and ease of use. It is also relatively non-toxic and can be stored at room temperature. However, it is highly reactive and should be handled with care.
Orientations Futures
For the use of 2,6-Dichloro-4-(trifluoromethylthio)phenyl isocyanate include further research into its potential applications in the synthesis of pharmaceuticals, agrochemicals, and polymers. It could also be used in the synthesis of other biologically active compounds, such as inhibitors of cyclooxygenase-2 (COX-2). Additionally, further research into its biochemical and physiological effects could provide valuable insight into its potential uses.
Propriétés
IUPAC Name |
1,3-dichloro-2-isocyanato-5-(trifluoromethylsulfanyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl2F3NOS/c9-5-1-4(16-8(11,12)13)2-6(10)7(5)14-3-15/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQONVZPFCITTKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N=C=O)Cl)SC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl2F3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-4-(trifluoromethylthio)phenyl isocyanate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-Dichloro-2,3,6,6,7,7,8,8,9,9-decafluoro-1,4-dioxaspiro[4.4]nonane](/img/structure/B6312453.png)




![[4-(Trifluoromethylthio)phenyl]methanesulfonyl chloride](/img/structure/B6312474.png)







